

Application Notes and Protocols for In Vivo Imaging of ABN401 Therapeutic Response

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Compound of Interest

Compound Name: ABN401

Cat. No.: B15568092

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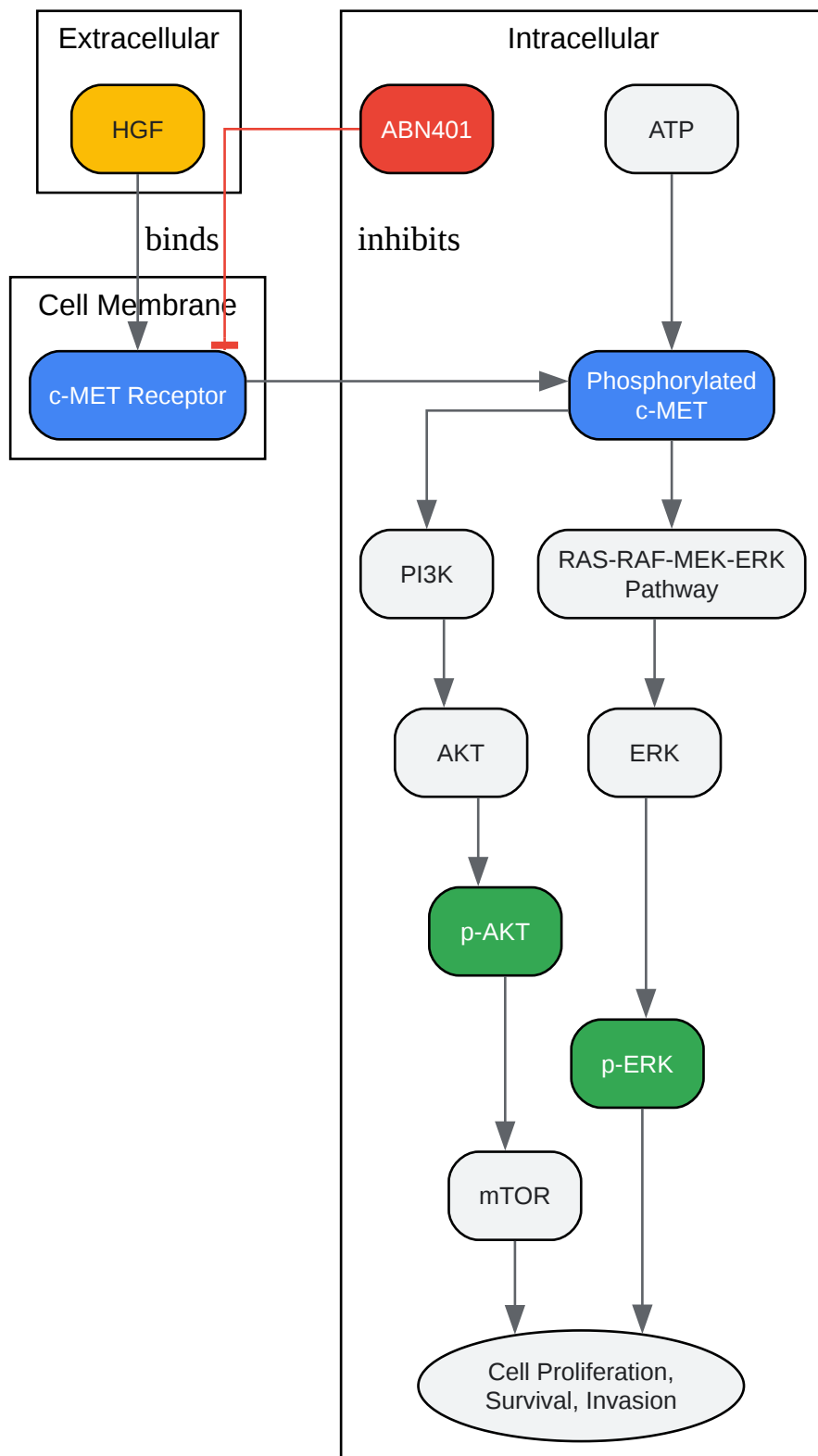
Introduction

ABN401 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the tumorigenesis, proliferation, survival, invasion, and metastasis of various solid tumors.[1][2] **ABN401** competitively binds to the ATP-binding site of the c-MET kinase domain, leading to the inhibition of its autophosphorylation and the subsequent blockade of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2] Preclinical studies have demonstrated the anti-tumor efficacy of **ABN401** in various xenograft and patient-derived xenograft (PDX) models of cancers with c-MET alterations.[2] This document provides detailed application notes and protocols for the in vivo imaging of the therapeutic response to **ABN401** in preclinical cancer models.

ABN401 Mechanism of Action and Signaling Pathway

ABN401 exerts its anti-tumor effects by targeting the c-MET signaling pathway. The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation leads to the recruitment of downstream signaling molecules and the activation of pro-

survival and proliferative pathways. **ABN401** blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.



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Figure 1: ABN401 Signaling Pathway.

Data Presentation: In Vivo Efficacy of ABN401

The therapeutic efficacy of **ABN401** has been evaluated in various preclinical models. The following tables summarize the tumor growth inhibition data from xenograft studies.

Table 1: Tumor Growth Inhibition in c-MET Addicted Cancer Cell Line Xenografts

Cell Line	Tumor Type	ABN401 Dose (mg/kg, oral)	Treatment Schedule	Tumor Growth Inhibition (%)	Reference
SNU-5	Gastric Cancer	3	5 days/week for 3 weeks	45	
SNU-5	Gastric Cancer	10	5 days/week for 3 weeks	75	
SNU-5	Gastric Cancer	30	5 days/week for 3 weeks	95	
EBC-1	Lung Cancer	3	5 days/week for 3 weeks	50	
EBC-1	Lung Cancer	10	5 days/week for 3 weeks	80	
EBC-1	Lung Cancer	30	5 days/week for 3 weeks	98	
SNU-638	Gastric Cancer	3	5 days/week for 3 weeks	40	
SNU-638	Gastric Cancer	10	5 days/week for 3 weeks	70	
SNU-638	Gastric Cancer	30	5 days/week for 3 weeks	90	

Table 2: Representative Quantitative In Vivo Imaging Data for a Selective c-MET Inhibitor (Capmatinib)

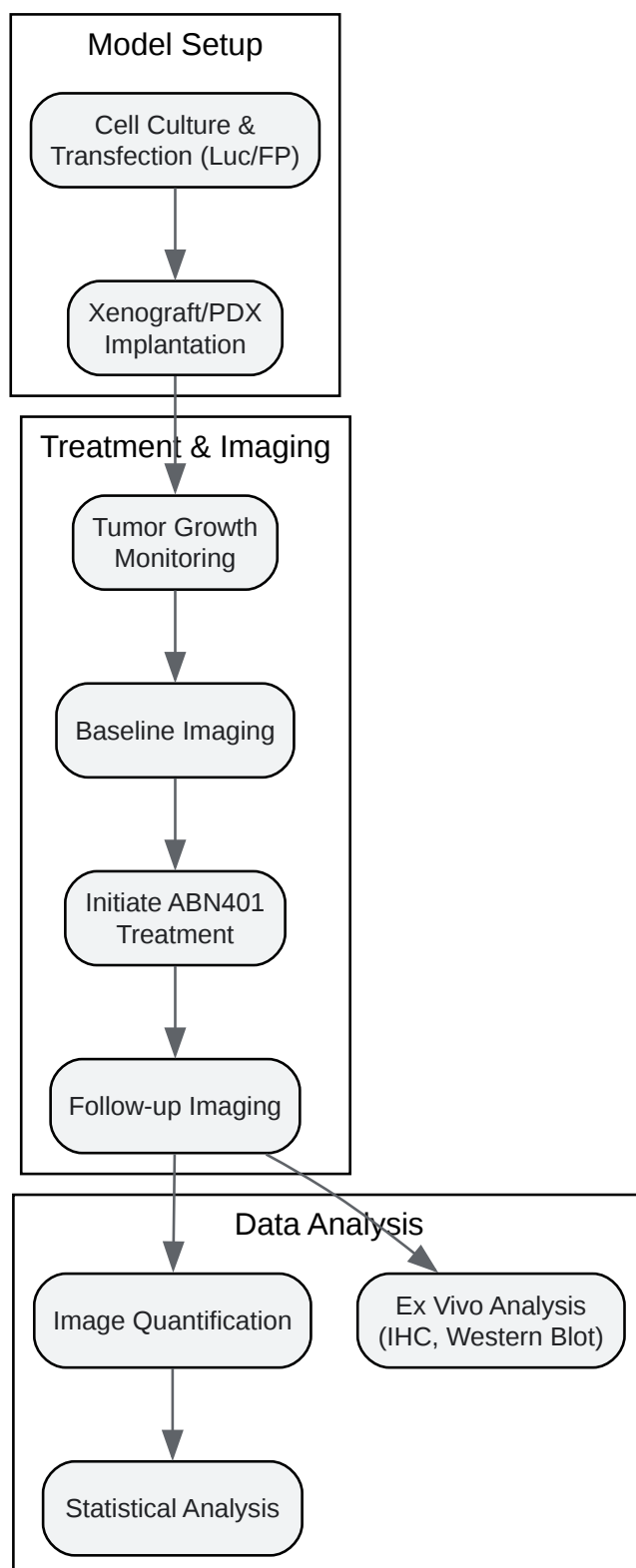
Imaging Modality	Xenograft Model	Treatment	Imaging Readout	% Change from Baseline	Reference
PET	Hs746T (Gastric)	Capmatinib (10 mg/kg)	[18F]FDG SUVmax	-58%	
PET	Hs746T (Gastric)	Capmatinib (10 mg/kg)	[18F]FLT SUVmax	-75%	
Bioluminescence	H1993 (Lung)	Capmatinib (10 mg/kg)	Photon Flux (photons/sec)	-85%	

Note: As specific in vivo imaging data for **ABN401** is not publicly available, this table presents representative data from preclinical studies of another selective c-MET inhibitor, capmatinib, to illustrate the expected quantitative changes in imaging readouts following effective c-MET inhibition.

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments to assess the therapeutic response of **ABN401** are provided below.

Experimental Workflow



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References

- 1. Recent progress in the imaging of c-Met aberrant cancers with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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